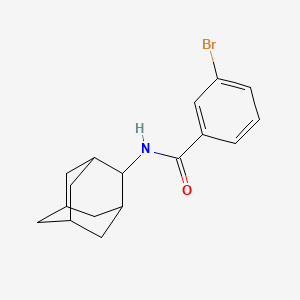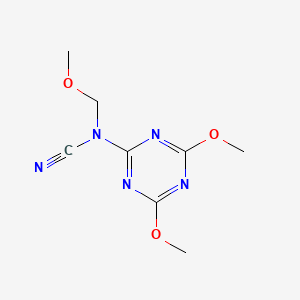![molecular formula C15H15N3O2S B5759671 8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline](/img/structure/B5759671.png)
8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMXAA and has been studied extensively for its anti-tumor and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of DMXAA is not fully understood, but it is believed to activate the immune system and induce the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines then stimulate the immune system to attack and destroy cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in preclinical studies. It has also been shown to increase the levels of cytokines such as TNF-alpha and IFN-gamma. DMXAA has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMXAA is its potential use in cancer treatment. It has been shown to be effective in preclinical studies and has the potential to be used in combination with other cancer therapies. One limitation of DMXAA is its toxicity, which has been observed in preclinical studies. DMXAA has also been shown to be unstable in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for DMXAA research. One direction is to study its potential use in combination with other cancer therapies. Another direction is to study its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. DMXAA can also be studied for its potential use in other diseases such as viral infections and autoimmune diseases. Additionally, further research can be done to improve the stability and toxicity of DMXAA.
In conclusion, DMXAA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its anti-tumor and anti-inflammatory properties. DMXAA has the potential to be used in cancer treatment, inflammatory diseases, and other diseases. Further research is needed to improve the stability and toxicity of DMXAA and to explore its potential use in combination with other therapies.
Synthesemethoden
DMXAA can be synthesized through a multi-step process that involves the reaction of 2-methylquinoline with 3,5-dimethyl-1H-pyrazole-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce tumor necrosis and inhibit tumor growth in preclinical studies. DMXAA has also been studied for its potential use in combination with other cancer therapies such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-7-8-13-5-4-6-14(15(13)16-10)21(19,20)18-12(3)9-11(2)17-18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWLMDYUEBAULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)N3C(=CC(=N3)C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5759625.png)
![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)

![10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5759649.png)
![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759653.png)

![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)
![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)

![8,9-dimethyl-2-(2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5759668.png)

